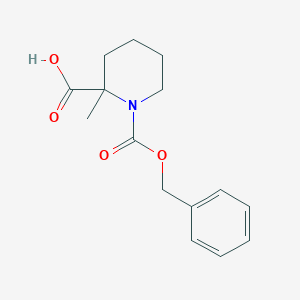

2-METHYL-PIPERIDINE-1,2-DICARBOXYLIC ACID 1-BENZYL ESTER

説明

2-Methyl-piperidine-1,2-dicarboxylic acid 1-benzyl ester is a piperidine-derived dicarboxylate ester featuring a benzyl group at the 1-position and a methyl ester at the 2-position. This compound is structurally characterized by a six-membered piperidine ring with two carboxylate groups, modified by protective ester groups. Such derivatives are frequently employed in medicinal chemistry and organic synthesis as intermediates, particularly in the preparation of peptidomimetics or chiral building blocks due to their conformational rigidity and stereochemical versatility .

特性

IUPAC Name |

2-methyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(13(17)18)9-5-6-10-16(15)14(19)20-11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXGSPRTVZLVYBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCN1C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50527631 | |

| Record name | 1-[(Benzyloxy)carbonyl]-2-methylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50527631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89391-18-4 | |

| Record name | 1-[(Benzyloxy)carbonyl]-2-methylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50527631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Substrate Preparation

Starting with 2-methylpyridine-1,2-dicarboxylic acid, the benzyl ester is introduced prior to hydrogenation. Benzylation is achieved via treatment with benzyl bromide in the presence of a base such as sodium hydride, yielding 2-methylpyridine-1,2-dicarboxylic acid 1-benzyl ester. This step ensures the carboxylic acid at position 1 is protected, preventing undesired reactivity during subsequent steps.

Catalytic Hydrogenation

The protected pyridine derivative undergoes hydrogenation in aqueous or alcoholic media using 5% palladium on carbon (Pd/C) at 80–100°C under 3–5 MPa hydrogen pressure. The reaction typically completes within 3–5 hours, saturating the pyridine ring to form the piperidine core. Post-hydrogenation, the catalyst is filtered, and the solvent is removed under reduced pressure.

Purification

The crude product is recrystallized from methanol or ethyl acetate to yield pure this compound. This method achieves yields exceeding 85%, analogous to related piperidinecarboxylic acid syntheses.

Condensation and Cyclization Strategies

Patent CN102850257A describes condensation reactions using sodium alkoxides to form cyclic imides, a method adaptable to piperidine systems. For the target compound, this approach could involve:

Alkylation of Aminodicarboxylates

A linear precursor, such as α-bromo-2-methylglutaramide, is treated with sodium methoxide in methanol at 0–5°C. The alkoxide facilitates intramolecular cyclization, forming the piperidine ring. Subsequent heating to 180–220°C promotes dehydration, yielding 2-methyl-piperidine-1,2-dicarboxylic acid.

Benzyl Ester Formation

The free carboxylic acid at position 1 is selectively esterified using benzyl alcohol and a coupling agent like DCC (dicyclohexylcarbodiimide) in dichloromethane. This step avoids side reactions at the more sterically hindered 2-position, ensuring high regioselectivity.

Functional Group Interconversion

Oxidation of Piperidine Alcohols

2-Methylpiperidine-2-carbinol is oxidized to the corresponding dicarboxylic acid using potassium permanganate (KMnO₄) in acidic conditions. The benzyl ester is then introduced at position 1 via Fischer esterification with benzyl alcohol and sulfuric acid.

Protecting Group Strategies

Temporary protection of one carboxylic acid group as a methyl ester (using diazomethane) allows selective benzylation of the other. Subsequent hydrolysis of the methyl ester with lithium hydroxide regenerates the free acid, yielding the target compound.

Comparative Analysis of Methods

Industrial-Scale Considerations

Catalyst Recovery

Palladium catalysts from hydrogenation steps are recovered via filtration and reused, reducing costs.

Solvent Recycling

Methanol and ethyl acetate are distilled and recycled, aligning with green chemistry principles.

Waste Management

Neutralization of acidic byproducts with calcium hydroxide minimizes environmental impact.

Emerging Methodologies

Enzymatic Catalysis

Recent advances propose lipase-mediated esterification for benzyl protection, offering milder conditions and higher selectivity.

Flow Chemistry

Continuous-flow hydrogenation systems enhance reaction control and scalability, reducing batch-to-batch variability.

化学反応の分析

Types of Reactions

2-METHYL-PIPERIDINE-1,2-DICARBOXYLIC ACID 1-BENZYL ESTER can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of derivatives with different protecting groups or functional groups.

科学的研究の応用

2-METHYL-PIPERIDINE-1,2-DICARBOXYLIC ACID 1-BENZYL ESTER has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and specialty materials.

作用機序

The mechanism of action of 2-METHYL-PIPERIDINE-1,2-DICARBOXYLIC ACID 1-BENZYL ESTER involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amines, allowing selective reactions to occur at other functional groups. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity.

類似化合物との比較

Piperidine-1,2-dicarboxylic Acid 1-Benzyl Ester (CAS 71170-88-2)

- Key Differences : Lacks the methyl group at the 2-position, resulting in a free carboxylic acid instead of a methyl ester.

- This compound is often used as a precursor for further functionalization .

(2S,4S)-4-Fluoro-piperidine-1,2-dicarboxylic Acid 1-Benzyl Ester (CAS 1260664-87-6)

- Key Differences : Incorporates a fluorine atom at the 4-position of the piperidine ring.

- The methyl ester at the 2-position remains consistent with the target compound .

4-Hydroxy-piperidine-1,2-dicarboxylic Acid 2-Methyl 1-Benzyl Ester (CAS 475504-32-6)

- Key Differences : Features a hydroxyl group at the 4-position.

- Implications: The hydroxyl group increases polarity and hydrogen-bonding capacity, which may improve aqueous solubility but reduce membrane permeability compared to the non-hydroxylated target compound .

Ring Size Variations: Pyrrolidine and Piperazine Analogs

Pyrrolidine-1,2-dicarboxylic Acid 1-Benzyl Ester (CAS 5618-96-2)

- Key Differences : Utilizes a five-membered pyrrolidine ring instead of piperidine.

- This compound is commonly used in peptide backbone modifications .

Piperazine-1,2-dicarboxylic Acid 1-Benzyl Ester 2-Methyl Ester (CAS 126937-43-7)

- Key Differences : Replaces piperidine with piperazine, introducing a second nitrogen atom.

Ester Group Modifications

Piperidine-1,2-dicarboxylic Acid 1-tert-Butyl Ester 2-Ethyl Ester

- Key Differences : Substitutes the benzyl group with a tert-butyl group and the methyl ester with an ethyl ester.

- Implications : The tert-butyl group offers steric hindrance, improving stability against enzymatic degradation. The ethyl ester increases lipophilicity marginally compared to the methyl ester .

生物活性

2-Methyl-piperidine-1,2-dicarboxylic acid 1-benzyl ester (CAS No. 89391-18-4) is a compound with significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and applications in various therapeutic areas.

- Molecular Formula : C15H19NO4

- Molecular Weight : 277.32 g/mol

- CAS Number : 89391-18-4

The compound features a piperidine ring substituted with two carboxylic acid groups and a benzyl ester, contributing to its unique biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : It has been observed to inhibit ATP citrate lyase, an enzyme involved in lipid metabolism. This inhibition can lead to reduced fatty acid synthesis and increased glycogen storage in muscle and liver tissues, suggesting potential applications in weight management and metabolic disorders .

- Receptor Modulation : The compound may interact with various neurotransmitter receptors, particularly those involved in the central nervous system, although specific receptor targets remain to be fully elucidated.

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Case Studies and Research Findings

A review of the literature reveals several studies investigating the biological activity of this compound:

- Weight Management : In a study examining the effects of similar compounds on weight loss, it was found that inhibitors of ATP citrate lyase could significantly reduce body weight and fat mass in animal models . While specific data on this compound is limited, its structural similarity suggests potential efficacy.

- Neuropharmacological Effects : Another study explored compounds with piperidine structures for their neuroprotective effects against neurodegenerative diseases. These compounds demonstrated the ability to modulate neurotransmitter levels, which could be relevant for developing treatments for conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

Q & A

What are the common synthetic routes for preparing 2-Methyl-piperidine-1,2-dicarboxylic acid 1-benzyl ester, and what critical parameters influence reaction yield?

Answer:

The synthesis typically involves multi-step protection/deprotection strategies. A validated method (EP 4 374 877 A2) starts with 2-methyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester , followed by hydrolysis of the tert-butyl ester and subsequent benzylation under Mitsunobu conditions or coupling with benzyl bromide in the presence of a base like K₂CO₃ . Critical parameters include:

- Temperature control during ester hydrolysis to avoid side reactions.

- Catalyst selection (e.g., palladium for hydrogenolysis or enzymes for enantioselective steps).

- Protecting group compatibility (e.g., tert-butyl vs. benzyl esters) to prevent premature deprotection .

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be identified?

Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Identify ester C=O stretching (~1740 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₂₀NO₄⁺) .

How can researchers resolve contradictions in reported NMR data for this compound across different solvent systems?

Answer:

Discrepancies often arise from solvent-induced shifts or conformational flexibility in the piperidine ring. To address this:

- Perform variable-temperature NMR to assess ring inversion dynamics.

- Compare data in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to identify solvent-specific shielding effects .

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals and assign stereochemistry .

What strategies are recommended for achieving high enantiomeric purity in the synthesis of chiral derivatives of this compound?

Answer:

- Chiral Auxiliaries : Use enantiopure starting materials like (R)- or (S)-piperidine derivatives.

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in coupling reactions to control stereochemistry .

- Chromatographic Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution using lipases .

What are the common decomposition pathways of this compound under acidic or basic conditions, and how can stability be optimized during storage?

Answer:

- Acidic Conditions : Hydrolysis of the benzyl ester to form dicarboxylic acid.

- Basic Conditions : Ring-opening of the piperidine moiety.

Stability Optimization : - Store under inert gas (N₂/Ar) at –20°C to prevent oxidation.

- Avoid prolonged exposure to moisture by using desiccants .

How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution or esterification reactions?

Answer:

- DFT Calculations : Model transition states to predict regioselectivity in ester hydrolysis or benzylation.

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents enhance nucleophilicity) .

- Docking Studies : Assess interactions with biological targets (e.g., enzyme active sites) for drug design applications .

What are the challenges in scaling up the synthesis of this compound from milligram to gram quantities, and how can they be mitigated?

Answer:

- Byproduct Formation : Optimize stoichiometry and use flow chemistry for precise mixing .

- Purification : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) for cost-effective scaling.

- Thermal Sensitivity : Use jacketed reactors for exothermic steps (e.g., esterification) .

How does the steric hindrance of the benzyl ester group influence the compound’s reactivity in subsequent derivatization reactions?

Answer:

The benzyl group imposes steric constraints, affecting:

- Nucleophilic Attack : Slower acylation at the ester carbonyl due to hindered access.

- Coupling Reactions : Use bulky bases (e.g., DIPEA) to deprotonate without competing side reactions .

What analytical methods are suitable for quantifying trace impurities (e.g., residual solvents or diastereomers) in this compound?

Answer:

- GC-MS : Detect volatile impurities (e.g., residual benzyl bromide).

- HPLC with UV/ELSD : Quantify diastereomers using a C18 column and isocratic elution (acetonitrile/water).

- ICP-OES : Screen for heavy metal catalysts (e.g., Pd) below 10 ppm .

How can researchers validate the biological activity of derivatives synthesized from this compound, and what assay design considerations are critical?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。